Karbin
Overview
Description
Karbin is an organic compound with the molecular formula C11H13Cl2NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a chlorinated phenyl ring and a chlorinated propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Karbin typically involves the reaction of 3-chlorophenyl isocyanate with 3-chloro-1-methylpropanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Karbin undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding alcohol or carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include substituted carbamates or amines, depending on the nucleophile used.
Hydrolysis: The major products are 3-chloro-1-methylpropanol and 3-chloroaniline.
Oxidation: Products include 3-chloro-1-methylpropyl (3-chlorophenyl)carbamate alcohol or carboxylic acid derivatives.
Scientific Research Applications
Karbin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mechanism of Action
The mechanism of action of Karbin involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. Additionally, the compound’s chlorinated phenyl ring can interact with hydrophobic pockets in receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Chlorpropham: A carbamate herbicide used to inhibit sprouting in potatoes and other crops.
Carbaryl: A widely used insecticide that also contains a carbamate group.
Aldicarb: Another carbamate insecticide known for its high toxicity and effectiveness.
Uniqueness
Karbin is unique due to its specific structural features, such as the presence of two chlorine atoms and a methyl group on the propyl chain. These structural elements confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
3240-85-5 |
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Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
4-chlorobutan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-8(5-6-12)16-11(15)14-10-4-2-3-9(13)7-10/h2-4,7-8H,5-6H2,1H3,(H,14,15) |
InChI Key |
KSKYPNHTIPUWNA-UHFFFAOYSA-N |
SMILES |
CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(CCCl)OC(=O)NC1=CC(=CC=C1)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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